molecular formula C9H11N5O B12309132 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B12309132
M. Wt: 205.22 g/mol
InChI Key: HNEFYODHSNIVJF-UHFFFAOYSA-N
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Description

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a pyrazole ring substituted with an amino group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of pyrazine derivatives with hydrazine and subsequent functionalization. One common method involves the condensation of 2-chloropyrazine with hydrazine hydrate to form 2-hydrazinopyrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the keto group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both a pyrazole and a pyrazine ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

2-(5-amino-4-pyrazin-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H11N5O/c10-9-7(5-13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2

InChI Key

HNEFYODHSNIVJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=C(N(N=C2)CCO)N

Origin of Product

United States

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